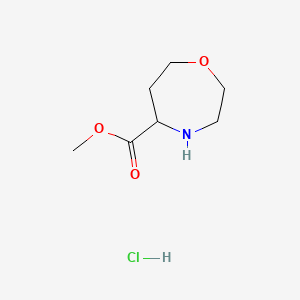![molecular formula C7H13NO B13911255 7-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B13911255.png)
7-Methyl-5-azaspiro[2.4]heptan-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-5-azaspiro[2.4]heptan-7-ol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro junction between a seven-membered ring and a five-membered ring, with a methyl group and a hydroxyl group attached to the nitrogen atom. The compound’s distinct structure makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-azaspiro[2.4]heptan-7-ol typically involves the formation of the spirocyclic core followed by functional group modifications. One common method includes the Curtius rearrangement reaction, which involves the conversion of an acyl azide to an isocyanate intermediate, followed by cyclization to form the spirocyclic structure . Another method involves the Hofmann degradation reaction, where an amide is converted to an amine with the loss of a carbon atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-5-azaspiro[2.4]heptan-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce various amine derivatives.
Aplicaciones Científicas De Investigación
7-Methyl-5-azaspiro[2.4]heptan-7-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Methyl-5-azaspiro[2.4]heptan-7-ol involves its interaction with specific molecular targets and pathways. For example, it has been identified as a selective inhibitor of Janus kinase 1 (JAK1), a key enzyme involved in various signaling pathways . The compound’s unique structure allows it to bind selectively to JAK1, inhibiting its activity and modulating downstream signaling events.
Comparación Con Compuestos Similares
Similar Compounds
5-Azaspiro[2.4]heptan-7-ol: Lacks the methyl group present in 7-Methyl-5-azaspiro[2.4]heptan-7-ol.
7-Methyl-5-azaspiro[2.4]heptan-7-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
7-Methyl-5-azaspiro[24]heptan-7-ol is unique due to its specific combination of functional groups and spirocyclic structure
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
7-methyl-5-azaspiro[2.4]heptan-7-ol |
InChI |
InChI=1S/C7H13NO/c1-6(9)4-8-5-7(6)2-3-7/h8-9H,2-5H2,1H3 |
Clave InChI |
KYNLAPVRAGCLRD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNCC12CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13911174.png)


![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-1,3-thiazol-3-ium](/img/structure/B13911193.png)

![Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate](/img/structure/B13911203.png)

![6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13911227.png)



![(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13911254.png)

![(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13911259.png)
